4-ethyl-1H-pyrazole
Overview
Description
4-ethyl-1H-pyrazole is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. Pyrazoles are known for their versatility and wide range of applications in various fields, including medicinal chemistry, agriculture, and materials science
Mechanism of Action
Target of Action
4-Ethyl-1H-pyrazole is a derivative of pyrazole, a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . Pyrazoles have been found to exhibit diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, depending on the specific biological activity they exhibit . For instance, some pyrazole derivatives have been found to inhibit key enzymes in biochemical pathways, leading to their antimicrobial, antifungal, and anticancer activities .
Biochemical Pathways
Pyrazole derivatives have been found to affect various biochemical pathways depending on their specific biological activities . For instance, some pyrazole derivatives have been found to inhibit key enzymes in the tricarboxylic acid cycle, leading to their antimicrobial and antifungal activities .
Pharmacokinetics
The molecular weight of this compound is 1401399 , which suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body.
Result of Action
Pyrazole derivatives have been found to exhibit various biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents
Biochemical Analysis
Biochemical Properties
4-Ethyl-1H-pyrazole plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are essential for the metabolism of various endogenous and exogenous compounds . This inhibition can lead to altered metabolic pathways and changes in the bioavailability of drugs and other substances.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in oxidative stress response, leading to changes in the levels of reactive oxygen species (ROS) within cells . Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound has been shown to inhibit the activity of alcohol dehydrogenase, an enzyme involved in the metabolism of alcohols . This inhibition occurs through the binding of this compound to the active site of the enzyme, preventing the substrate from accessing the catalytic site.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as reducing oxidative stress and enhancing metabolic function . At high doses, this compound can induce toxic effects, including liver damage and disruption of normal cellular processes . These adverse effects are likely due to the compound’s ability to inhibit key metabolic enzymes and alter cellular homeostasis.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and alcohol dehydrogenase, influencing their activity and altering the metabolism of various substrates . This compound can also affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells and tissues.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. For example, this compound can bind to albumin in the bloodstream, facilitating its transport to various tissues . Additionally, this compound can accumulate in certain cellular compartments, such as the mitochondria, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-1H-pyrazole typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. One common method is the reaction of ethylhydrazine with ethyl acetoacetate under acidic conditions to form the desired pyrazole derivative . The reaction is usually carried out in ethanol or another suitable solvent at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as FeCl3 and polyvinylpyrrolidone (PVP) can be used to accelerate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the pyrazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or other reducing agents can be employed.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Dihydropyrazoles.
Substitution: Halogenated, alkylated, or acylated pyrazole derivatives.
Scientific Research Applications
4-ethyl-1H-pyrazole has numerous applications in scientific research:
Biology: It is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1H-pyrazole: The parent compound without the ethyl group.
3,5-dimethyl-1H-pyrazole: A pyrazole derivative with methyl groups at the 3 and 5 positions.
4-phenyl-1H-pyrazole: A pyrazole derivative with a phenyl group at the 4 position.
Uniqueness
4-ethyl-1H-pyrazole is unique due to the presence of the ethyl group at the 4-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its solubility, stability, and interaction with biological targets compared to other pyrazole derivatives .
Properties
IUPAC Name |
4-ethyl-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c1-2-5-3-6-7-4-5/h3-4H,2H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNXHUNMFYXQCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00513322 | |
Record name | 4-Ethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00513322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17072-38-7 | |
Record name | 4-Ethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00513322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Ethyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The research paper identifies 4-(9-Borabicyclo[3.3.1]non-9-yl)-3,5-bis(dimethylethyl)-1-ethyl-1H-pyrazole as a significant component of the volatile oil extracted from Fissistigma oldhamii []. This compound represents 21.063% of the total volatile oil, making it the second most abundant compound identified []. While the study focuses on identifying the chemical constituents, the specific biological activities or properties of this compound within the plant or its potential applications are not explored. Further research is needed to understand the role and importance of this compound in Fissistigma oldhamii.
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